

# determination of Edoxaban in human plasma urine

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## Compound Focus: Edoxaban tosylate monohydrate

CAS No.: 1229194-11-9

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## Method Summary

The core of this method involves protein precipitation for plasma and a single-step dilution for urine, followed by analysis using Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) [1].

- **Analytes:** Apixaban, Betrixaban, Edoxaban, Rivaroxaban.
- **Matrices:** Human Plasma and Urine.
- **Key Features:** Simple sample preparation, rapid analysis (7 min runtime), and simultaneous quantification of multiple drugs.

## Materials and Reagents

- **Analytes and Internal Standards (IS):** Reference standards for all four DOACs. Deuterated internal standards are recommended (e.g., 2H6 - Edoxaban) [1].
- **Solvents:** HPLC-grade or higher Acetonitrile, Methanol, and Water.
- **Mobile Phase Additives:** Formic Acid or Ammonium Acetate.
- **Biological Matrices:** Control human plasma and urine.

## Equipment and Instrumentation

- **UPLC System:** Equipped with an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) or equivalent [1].
- **Mass Spectrometer:** Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.
- **Lab Equipment:** Centrifuge, micropipettes, vortex mixer, and ultrasonic bath.

## Sample Preparation Procedures

### For Plasma Samples

- **Protein Precipitation:** Mix a 100  $\mu\text{L}$  aliquot of plasma with a known volume of internal standard working solution. Add 300  $\mu\text{L}$  of acetonitrile, vortex vigorously for 1 minute, and then centrifuge at high speed (e.g.,  $13,000 \times g$ ) for 10 minutes [1].
- **Dilution:** Transfer the clean supernatant and dilute it with an appropriate volume of mobile phase A before injection into the UPLC-MS/MS system [1].

### For Urine Samples

- **One-Step Dilution:** Dilute a urine sample (e.g., 20  $\mu\text{L}$ ) with a known volume of internal standard working solution and mobile phase. Vortex to ensure homogeneity before injection [1]. This non-invasive approach is simple and fast.

## UPLC-MS/MS Analysis Conditions

### Chromatographic Conditions

- **Column:** Acquity UPLC BEH C18 (2.1  $\times$  50 mm, 1.7  $\mu\text{m}$ ) [1].
- **Mobile Phase:**
  - **A:** Aqueous phase (e.g., 5 mM Ammonium Acetate in water or water with 0.1% Formic Acid).
  - **B:** Organic phase (e.g., Acetonitrile with 0.1% Formic Acid).
- **Gradient Elution:** Use a gradient program to achieve separation over 7 minutes. A representative gradient might start at 10% B, increase to 90% B, and then re-equilibrate [1].
- **Flow Rate:** 0.4 mL/min.
- **Column Temperature:** 40°C.
- **Injection Volume:** 5  $\mu\text{L}$ .

### Mass Spectrometric Conditions

- **Ionization Mode:** Electrospray Ionization (ESI), **positive ion mode** [1].
- **Detection Mode:** Multiple Reaction Monitoring (MRM).
- **Source and Gas Parameters:**
  - Capillary Voltage: 3.0 kV (example)

- Desolvation Temperature: 500°C
- Desolvation Gas Flow: 1000 L/hr
- **MRM Transitions:** The specific MRM parameters for each analyte are as follows [1]:

Compound	Precursor Ion > Product Ion (m/z)	Dwell Time (s)	Cone Voltage (V)	Collision Energy (eV)
Edoxaban	548.1 > 366.3	0.05	57	26
2H6-Edoxaban	554.1 > 372.3	0.05	60	27
Apixaban	460.1 > 443.2	0.05	200	55
Rivaroxaban	436.0 > 145.0	0.05	168	40
Betrixaban	452.1 > 324.2	0.05	90	55

## Method Validation Summary

The developed method was validated for linearity, precision, accuracy, and recovery in both plasma and urine, meeting standard acceptance criteria [1].

## Linearity & Sensitivity

Matrix	Compound	Linear Range (ng/mL)	Calibration Curve	R <sup>2</sup>	LLOQ (ng/mL)
Plasma	Edoxaban	1–500	$Y = 0.0052X + 0.000502$	0.9991	1
Plasma	Apixaban	1–500	$Y = 0.00403X + 0.00119$	0.9986	1
Plasma	Rivaroxaban	1–500	$Y = 0.00604X + 0.00198$	0.9992	1
Plasma	Betrixaban	1–500	$Y = 0.00529X + 0.00228$	0.9990	1
Urine	Edoxaban	10–10,000	$Y = 0.00234X + 0.00648$	0.9992	10
Urine	Apixaban	10–10,000	$Y = 0.00313X + 0.00308$	0.9993	10

Matrix	Compound	Linear Range (ng/mL)	Calibration Curve	R <sup>2</sup>	LLOQ (ng/mL)
Urine	Rivaroxaban	10–10,000	$Y = 0.00270X + 0.00440$	0.9992	10
Urine	Betrixaban	10–10,000	$Y = 0.00208X + 0.00333$	0.9956	10

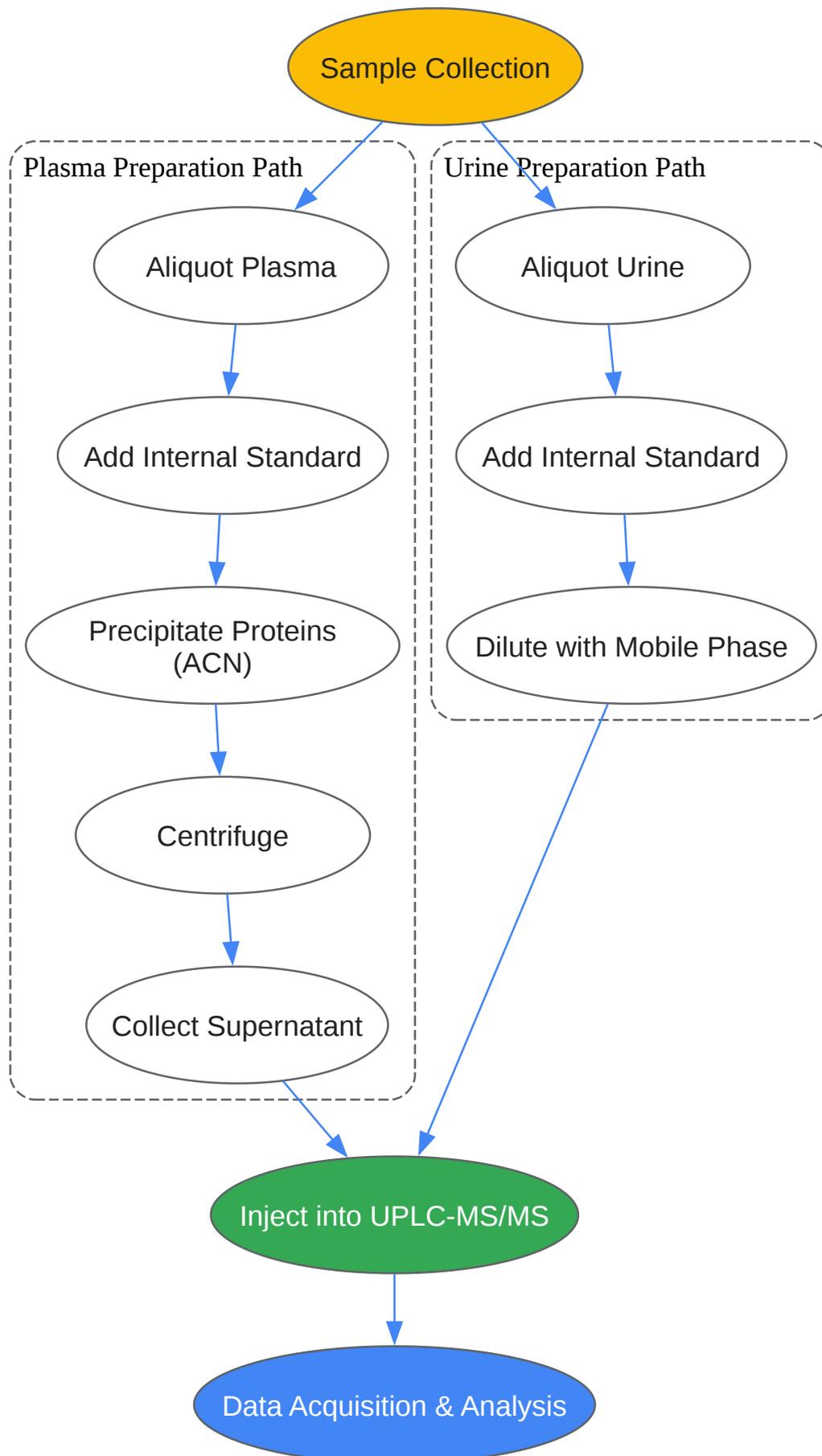
## Precision, Accuracy, and Recovery

Data shown for Edoxaban as an example. All analytes showed results within acceptance criteria [1].

Matrix	QC Level	Concentration (ng/mL)	Intra-day Precision (RSD%)	Intra-day Accuracy (RE%)	Inter-day Precision (RSD%)	Inter-day Accuracy (RE%)	Matrix Effect (%)	Recovery (%)
Plasma	LLOQ	1	14.7	-6.6	Data available in source	Data available in source	86.5–97.5	93.5–104.7
Plasma	LQC	3	8.1	-0.8	Data available in source	Data available in source	-	-
Plasma	MQC	100	2.8	7.7	Data available in source	Data available in source	-	-
Plasma	HQC	400	2.9	7.0	Data available in source	Data available in source	-	-
Urine	-	-	-	-	-	-	97.0–101.9	85.1–99.5

## Experimental Workflow and Chemical Structure

The following diagram illustrates the overall experimental workflow, from sample collection to data analysis.



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## Application Notes

- **Clinical Utility:** This method is suitable for therapeutic drug monitoring of Edoxaban in patients with special clinical factors such as extreme age, severe renal impairment, or potential drug-drug interactions [1].
- **Urine as a Surrogate:** The successful quantification in urine suggests its potential use as a non-invasive surrogate matrix for plasma monitoring, as DOAC levels in urine correlate well with plasma concentrations [1].
- **Stability:** Ensure stability of samples during routine handling and storage. The method validated stability under various conditions within acceptable limits ( $\pm 15\%$ ) [1]. Always establish stability for specific storage conditions in your laboratory.
- **Troubleshooting:**
  - **Signal Suppression/Enhancement:** Monitor matrix effects in different lots of plasma/urine. The use of stable isotope-labeled internal standards is highly recommended to compensate for any variability [1].
  - **Chromatographic Performance:** If peak shape deteriorates, consider conditioning the UPLC column or adjusting the gradient program. Baseline separation from other analytes and matrix components is critical [1].

## Conclusion

This protocol provides a reliable, simple, and high-throughput method for the simultaneous determination of Edoxaban and other DOACs in human plasma and urine. The method demonstrates excellent performance in terms of sensitivity, precision, and accuracy, making it fit-for-purpose for clinical monitoring and pharmacokinetic studies.

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## References

1. Generic Methods for Simultaneous Analysis of Four Direct Oral... [pmc.ncbi.nlm.nih.gov]

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